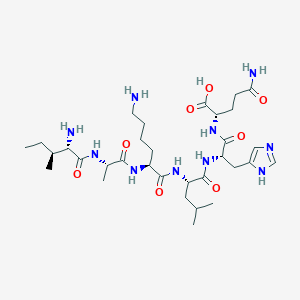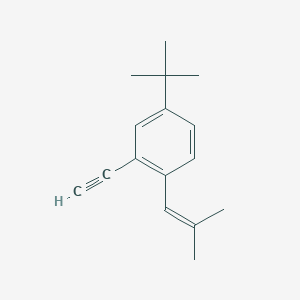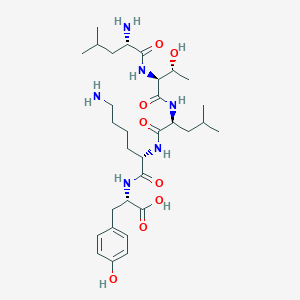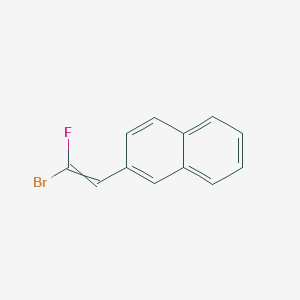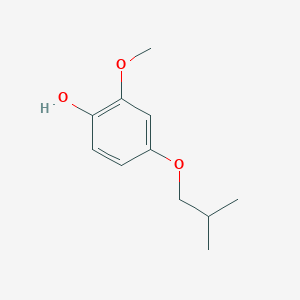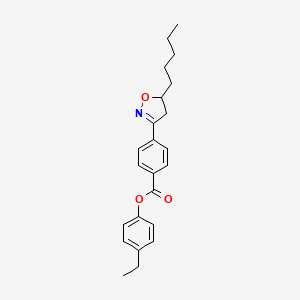
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester is a complex organic compound with a molecular structure that includes benzoic acid, isoxazole, and ethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester. The pentyl group is introduced through alkylation reactions. The final esterification step involves the reaction of the isoxazole derivative with benzoic acid and 4-ethylphenol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester involves its interaction with specific molecular targets. The isoxazole ring and ester groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their ester groups.
Isoxazole derivatives: Compounds such as 3-isoxazolecarboxylic acid and 5-methylisoxazole have similar ring structures but different substituents.
Uniqueness
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester is unique due to its combination of benzoic acid, isoxazole, and ethylphenyl groups
Propriétés
Numéro CAS |
568588-39-6 |
|---|---|
Formule moléculaire |
C23H27NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(4-ethylphenyl) 4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C23H27NO3/c1-3-5-6-7-21-16-22(24-27-21)18-10-12-19(13-11-18)23(25)26-20-14-8-17(4-2)9-15-20/h8-15,21H,3-7,16H2,1-2H3 |
Clé InChI |
YWXAPAMCMUDQJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


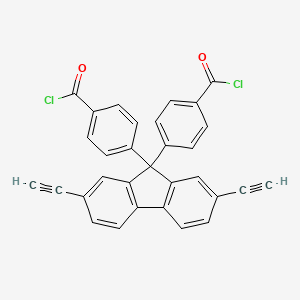
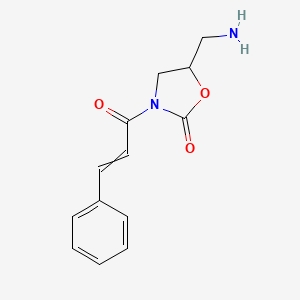
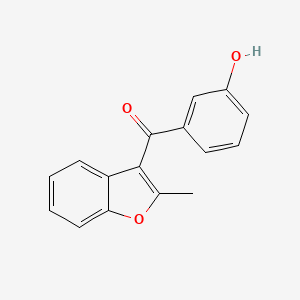

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
